molecular formula C10H11N3O2S B1526788 1-benzyl-1H-pyrazole-4-sulfonamide CAS No. 1248821-86-4

1-benzyl-1H-pyrazole-4-sulfonamide

Cat. No. B1526788
M. Wt: 237.28 g/mol
InChI Key: ACINTRGTMXXGFZ-UHFFFAOYSA-N
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Description

1-benzyl-1H-pyrazole-4-sulfonamide is a chemical compound with the CAS Number: 1248821-86-4 . It has a molecular weight of 237.28 and is typically stored at room temperature . It is usually in powder form .


Synthesis Analysis

The synthesis of 1-benzyl-1H-pyrazole-4-sulfonamide and its derivatives often involves reactions of intra- and intermolecular heterocyclization . The compounds are characterized by FT-IR, 1H NMR, 13C NMR, and elemental analyses .


Molecular Structure Analysis

The molecular structure of 1-benzyl-1H-pyrazole-4-sulfonamide includes a benzyl group attached to the 1-position of a pyrazole ring, which is further substituted at the 4-position with a sulfonamide group .


Physical And Chemical Properties Analysis

1-benzyl-1H-pyrazole-4-sulfonamide is a powder that is stored at room temperature . It has a molecular weight of 237.28 .

Scientific Research Applications

Synthesis and Antiproliferative Activities

Compounds derived from pyrazole-sulfonamide show significant antiproliferative activities against cancer cell lines. The synthesis of these derivatives involves various chemical techniques, leading to compounds that exhibit selective effects against rat brain tumor cells (C6) and broad-spectrum antitumor activity comparable to commonly used anticancer drugs (Mert et al., 2014).

Bioactivities as Enzyme Inhibitors

Pyrazoline benzene sulfonamides have been investigated for their inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. These compounds also exhibit low cytotoxicity and tumor selectivity, making them good candidates for developing novel inhibitors (Ozmen Ozgun et al., 2019).

Catalytic Applications

N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been applied as a homogeneous catalyst for the synthesis of various heterocyclic derivatives under aqueous media. This method aligns with green chemistry protocols due to its mild reaction conditions and high yields (Khazaei et al., 2015).

Antimicrobial and Antitubercular Activities

Benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. Molecular docking studies provide insight into their mode of inhibition against Mycobacterium tuberculosis, demonstrating their potential as antitubercular agents (Shingare et al., 2022).

Multi-Target Agent Development

Novel polyfluoro substituted pyrazoline type sulfonamides have been synthesized, exhibiting significant inhibitory profiles against acetylcholinesterase and human carbonic anhydrase enzymes. These compounds are considered promising inhibitors due to their nanomolar level inhibitory potencies (Yamali et al., 2020).

properties

IUPAC Name

1-benzylpyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c11-16(14,15)10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACINTRGTMXXGFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-1H-pyrazole-4-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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